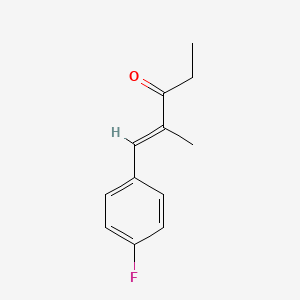

(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one

Description

(E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one is a fluorinated α,β-unsaturated ketone featuring a 4-fluorophenyl group at the α-position and a methyl-substituted pentenone backbone. These compounds are typically synthesized via Claisen-Schmidt condensation between acetophenones and benzaldehydes under alkaline conditions . The fluorine atom on the aromatic ring enhances electronegativity, influencing electronic properties and biological activity .

Properties

Molecular Formula |

C12H13FO |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one |

InChI |

InChI=1S/C12H13FO/c1-3-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8+ |

InChI Key |

RPCACXRYSFIMIA-CMDGGOBGSA-N |

Isomeric SMILES |

CCC(=O)/C(=C/C1=CC=C(C=C1)F)/C |

Canonical SMILES |

CCC(=O)C(=CC1=CC=C(C=C1)F)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Grignard reaction is a cornerstone for introducing alkyl groups into carbonyl-containing substrates. In the synthesis of (E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one, ethylmagnesium bromide acts as the nucleophile, adding to a preformed α,β-unsaturated ketone intermediate. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (-20°C to 0°C) to mitigate side reactions.

Key Steps:

-

Substrate Preparation : The starting material (Example 1C, 7 g, 31.4 mmol) is dissolved in THF (175 mL) and cooled to -20°C.

-

Grignard Addition : Ethylmagnesium bromide (1M in THF, 94 mmol) is added dropwise, followed by gradual warming to 0°C over 3 hours.

-

Workup : The reaction is quenched with saturated NHCl, extracted with ethyl acetate, and purified via column chromatography (SiO, 10% ethyl acetate/hexanes).

Yield and Characterization

Advantages:

-

High yield under controlled conditions.

-

Scalable with straightforward purification.

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable the formation of carbon-carbon bonds in enone systems. A modified protocol from the synthesis of (E)-1-(2-fluorophenyl)pent-3-en-2-one can be adapted for the target compound by substituting 4-fluorophenylboronic acid.

Key Steps:

Rhodium-Catalyzed Enone Formation

Rhodium complexes facilitate chemo-selective enone synthesis via cyclization or coupling. For example, (E)-1,5-diphenyl-3-vinylpent-4-en-1-one is synthesized using RhCl(PPh) under inert conditions. Adapting this method involves substituting phenyl groups with 4-fluorophenyl and methyl moieties.

Key Steps:

Yield and Limitations

-

Challenges : Requires stringent anhydrous conditions and expensive catalysts.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Temperature Effects

Catalyst Loading

Green Chemistry Approaches

-

Substituting column chromatography with recrystallization or distillation may improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising anticancer properties. Studies have indicated that derivatives of (E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations demonstrated that modifications to the compound could enhance its efficacy against specific tumor types.

Mechanism of Action

Research suggests that the compound may inhibit key enzymes involved in cancer cell proliferation. A notable study reported that similar compounds targeting the MIF2 tautomerase exhibited IC50 values in the low micromolar range, indicating effective inhibition of tumor growth pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Its structural features allow it to modulate inflammatory pathways effectively. Research indicates that compounds with similar structures can inhibit specific kinases involved in inflammatory responses, suggesting a pathway for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules. The ability to introduce fluorine into organic compounds is particularly advantageous due to fluorine's influence on biological activity and metabolic stability.

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | Anticancer (MIF2 Inhibition) | 7.2 |

| Related Compound A | Structure | Anti-inflammatory | 15 |

| Related Compound B | Structure | Anticancer (DNA Synthesis Inhibition) | 11 |

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound against a panel of human tumor cell lines. The results indicated a significant growth inhibition rate, highlighting the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Structure-Activity Relationship Analysis

Research focused on the structure-activity relationship of fluorinated compounds revealed that modifications to the phenyl ring could significantly enhance biological activity. This underscores the importance of fluorine substitution in optimizing pharmacological profiles.

Mechanism of Action

The mechanism of action of (E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA gyrase or other essential enzymes in bacteria, resulting in antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Fluorine's electronegativity improves electron-withdrawing capacity, lowering HOMO-LUMO gaps and enhancing charge transfer in photovoltaic applications .

- Methyl groups (as in the target compound) may sterically hinder intermolecular interactions but could improve lipophilicity for biological uptake.

Key Observations :

Key Observations :

- CH-FF’s higher efficiency (2.4%) vs. CH-ClF (1.8%) is attributed to fluorine’s superior electronegativity, which facilitates electron delocalization and reduces recombination losses .

Structural and Crystallographic Insights

- Crystal Packing : Fluorinated chalcones like (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibit planar conformations stabilized by C–H···O and π-π interactions, as revealed by X-ray crystallography .

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 2-hydroxyphenyl derivatives) form intramolecular hydrogen bonds, enhancing stability and fluorescence properties .

Biological Activity

(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a fluorinated phenyl group and a ketone functional group. Its molecular formula is , and it possesses a double bond that contributes to its reactivity and biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In studies involving HeLa cells, the compound demonstrated significant inhibition of cell growth, with a GI50 value indicating effective cytotoxicity at low concentrations. This activity is attributed to its ability to disrupt microtubule dynamics, which is crucial for cell division .

TRPA1 Antagonism

Another notable biological activity of this compound is its role as a transient receptor potential ankyrin 1 (TRPA1) antagonist. TRPA1 is involved in nociception and sensory signaling pathways, making this compound a candidate for pain management therapies. The antagonistic effect on TRPA1 suggests potential applications in treating inflammatory conditions and chronic pain syndromes.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Microtubule Disruption : The compound interferes with tubulin assembly, leading to mitotic delay and subsequent cell death in cancer cells .

- Receptor Modulation : By binding to TRPA1 receptors, it modulates sensory signaling pathways, potentially alleviating pain.

Absorption and Metabolism

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics. It shows good membrane permeability and moderate plasma protein binding, which are critical for its bioavailability in therapeutic applications .

Toxicological Profile

Initial toxicity assessments indicate that the compound exhibits a manageable safety profile at therapeutic doses. However, further studies are necessary to establish comprehensive safety data before clinical applications can be considered .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic: What are the optimal synthetic routes for (E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves aldol condensation or Claisen-Schmidt reactions between 4-fluorobenzaldehyde and a ketone precursor. Key factors include:

- Temperature: Elevated temperatures (80–120°C) accelerate enolization but may promote side reactions like over-alkylation .

- Catalysts: Base catalysts (e.g., NaOH) are common, though acidic conditions (e.g., HCl) can improve regioselectivity for the (E)-isomer .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis .

Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical for isolating the (E)-isomer with >95% purity .

Basic: How is the (E)-configuration of the double bond confirmed experimentally?

Answer:

- NMR spectroscopy: The coupling constant for the α,β-unsaturated ketone typically ranges from 15–17 Hz for the (E)-isomer, compared to 10–12 Hz for the (Z)-isomer .

- X-ray crystallography: Single-crystal analysis provides definitive proof. For example, in analogous chalcones, the (E)-configuration shows a trans-planar arrangement of substituents with dihedral angles <10° between aromatic rings .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Answer:

Discrepancies in bond lengths or angles (e.g., C=O vs. C–C distances) often arise from experimental resolution or disorder. Use:

- SHELXL refinement: Apply restraints for anisotropic displacement parameters and validate with R-factor convergence (<5% discrepancy) .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) that distort geometry . For example, dihedral angles between the fluorophenyl and pentenone moieties vary by ±5° due to packing effects .

Advanced: What methodologies are used to study nonlinear optical (NLO) properties in this compound?

Answer:

- Hyperpolarizability measurements: Employ Kurtz-Perry powder technique or electric-field-induced second-harmonic generation (EFISHG) to calculate values. Substituents like the 4-fluorophenyl group enhance dipole moments, increasing NLO activity .

- DFT calculations: Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to predict charge transfer and polarizability .

Basic: How do substituents on analogous compounds affect physicochemical properties?

Answer:

Comparing derivatives (e.g., 4-chloro vs. 4-fluoro):

- Electron-withdrawing groups (EWGs): Fluorine increases electrophilicity at the carbonyl, accelerating nucleophilic attacks (e.g., in Michael additions) .

- Hydrophobicity: Methyl groups (e.g., 2-methylpentenone) improve lipid solubility, impacting bioavailability .

Advanced: How can thermal stability be assessed for this compound?

Answer:

- Thermogravimetric analysis (TGA): Decomposition onset temperatures (>200°C) indicate stability under storage conditions.

- Differential scanning calorimetry (DSC): Melting points (e.g., 120–140°C) correlate with crystallinity and purity. Amorphous phases may show broad endotherms .

Advanced: What strategies address low reproducibility in biological activity assays?

Answer:

- Conformational analysis: Use Mercury software to compare crystal packing and identify polymorphs that alter solubility or receptor binding .

- Dose-response normalization: Account for batch-to-batch purity variations (e.g., via HPLC-MS quantification) .

Basic: What spectroscopic techniques are essential for characterizing degradation products?

Answer:

- LC-MS/MS: Identify oxidation products (e.g., epoxides) with m/z shifts of +16 Da.

- FT-IR: Detect carbonyl loss (C=O stretch at ~1680 cm) or hydroxyl formation (broad peak at 3200–3600 cm) .

Advanced: How can computational modeling predict enantiomeric resolution pathways?

Answer:

- Molecular docking: Simulate chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to estimate enantiomer retention times .

- Chiroptical simulations: Compare experimental and calculated circular dichroism (CD) spectra to assign absolute configurations .

Advanced: What mechanistic insights explain contradictory biological activity reports?

Answer:

- Receptor promiscuity: The fluorophenyl group may interact with multiple targets (e.g., kinases vs. GPCRs), requiring selectivity profiling via SPR or radioligand assays .

- Metabolic instability: Phase I metabolites (e.g., hydroxylated derivatives) can exhibit opposing activities, necessitating hepatic microsome studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.